Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate CAS 122115-52-0 properties
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate CAS 122115-52-0 properties
Topic: Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate (CAS 122115-52-0) Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals
Strategic Intermediate for HDAC Inhibitors and Lipophilic Pharmacophores
Executive Summary
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate (CAS 122115-52-0) is a specialized organic intermediate belonging to the class of
This guide provides a comprehensive technical analysis of its physicochemical properties, industrial-scale synthesis, downstream applications, and quality control protocols.
Physicochemical Profile
The compound is characterized by a dual-functional nature: a reactive ketone capable of stereoselective reduction and an ester group amenable to hydrolysis or amidation.
| Property | Specification | Notes |
| CAS Number | 122115-52-0 | |
| IUPAC Name | Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate | |
| Molecular Formula | C | |
| Molecular Weight | 282.76 g/mol | |
| Appearance | Pale yellow oil to low-melting solid | Tends to solidify upon cooling/high purity |
| Boiling Point | ~430°C (Predicted) | High vacuum distillation required |
| Solubility | DCM, Ethyl Acetate, DMSO, Ethanol | Insoluble in water |
| LogP | ~4.2 | Highly lipophilic |
| Flash Point | >110°C |
Synthetic Pathways & Process Chemistry[3][4]
The synthesis of CAS 122115-52-0 is classically achieved via Friedel-Crafts Acylation .[2] This route is preferred over Grignard additions due to higher regioselectivity and scalability.
Route A: Friedel-Crafts Acylation (Industrial Standard)
This method utilizes Monoethyl Pimelate (Ethyl hydrogen heptanedioate) as the starting material. The reaction proceeds in two stages: activation of the carboxylic acid followed by electrophilic aromatic substitution.
Mechanism:
-
Activation: Conversion of monoethyl pimelate to the acid chloride using Thionyl Chloride (
). -
Acylation: Reaction with Chlorobenzene catalyzed by Aluminum Chloride (
).
Experimental Protocol
Step 1: Acid Chloride Formation
-
Charge a reactor with Monoethyl Pimelate (1.0 equiv) and catalytic DMF (0.05 equiv) in Dichloromethane (DCM).
-
Add Thionyl Chloride (1.2 equiv) dropwise at 0–5°C.
-
Reflux for 2 hours until gas evolution (
, ) ceases. -
Remove solvent and excess
under reduced pressure to yield the crude acid chloride.
Step 2: Friedel-Crafts Reaction
-
Suspend anhydrous
(1.2 equiv) in Chlorobenzene (solvent and reactant, 5–10 volumes) at 0°C. -
Add the crude acid chloride dropwise, maintaining internal temperature
. Note: Exothermic reaction. -
Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Quench: Pour the reaction mixture slowly onto crushed ice/HCl.
-
Extraction: Extract with Ethyl Acetate, wash with brine and
. -
Purification: High-vacuum distillation or column chromatography (Hexane/EtOAc).
Reaction Workflow Diagram
Figure 1: Step-by-step synthetic workflow for the industrial production of CAS 122115-52-0.
Applications in Drug Development
This compound is not merely an end-product but a versatile "divergent intermediate." Its value lies in the ability to independently modify the Head Group (Ester) and the Linker Domain (Ketone).
HDAC Inhibitor Synthesis
Histone Deacetylase Inhibitors (e.g., Vorinostat/SAHA) typically consist of a "Cap" group, a linker, and a Zinc-Binding Group (ZBG).
-
Cap: The 4-chlorophenyl moiety serves as the hydrophobic cap that interacts with the rim of the HDAC enzyme pocket.
-
Linker: The 7-carbon chain mimics the lysine side chain.
-
ZBG Formation: The ethyl ester is converted into a Hydroxamic Acid (
) via reaction with Hydroxylamine ( ).
Chiral Alcohol Synthesis
The C7 ketone can be stereoselectively reduced using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) to generate chiral secondary alcohols. These are precursors for:
-
Leukotriene
Antagonists: Where the chiral hydroxyl group is essential for receptor binding. -
Prostaglandin Analogs: Utilizing the long alkyl chain for membrane intercalation.
Downstream Diversification Map
Figure 2: Strategic derivatization pathways for medicinal chemistry applications.
Quality Control & Analytical Standards
To ensure suitability for pharmaceutical research, the following analytical criteria must be met.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 50% B to 95% B over 15 mins.
-
Detection: UV @ 254 nm (Aromatic absorption).
-
Retention Time: Expect late elution due to high lipophilicity (LogP ~4.2).
NMR Interpretation ( H NMR, 400 MHz, )
The structure is validated by three distinct regions:
-
Aromatic Region: Two doublets indicating a para-substituted benzene ring.
- ~7.90 (d, 2H, ortho to carbonyl).
- ~7.42 (d, 2H, meta to carbonyl).
-
Linker Region:
-
~2.95 (t, 2H,
adjacent to ketone). -
~2.30 (t, 2H,
adjacent to ester). - ~1.75–1.35 (m, 6H, internal methylene chain).
-
~2.95 (t, 2H,
-
Ester Region:
-
~4.12 (q, 2H,
). -
~1.25 (t, 3H,
).
-
~4.12 (q, 2H,
Safety & Handling (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).
-
Storage: Store at 2–8°C under inert atmosphere (
). The ketone is stable, but the ester can hydrolyze if exposed to moisture over long periods. -
Reactivity: Incompatible with strong oxidizing agents and strong bases.
References
-
Friedel-Crafts Acylation Methodologies
-
Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
-
HDAC Inhibitor Design
-
Miller, T. A., et al. "Histone deacetylase inhibitors." Journal of Medicinal Chemistry 46.24 (2003): 5097-5116.
-
-
Synthesis of Omega-Aryl-Keto-Esters
-
Preparation method for ethyl 7-chloro-2-oxoheptanoate (Related positional isomer synthesis demonstrating AlCl3 protocols). Patent CN107840798.
-
-
Chemical Property Data
-
PubChem Compound Summary for Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate.
-
